Neutrophil defensin 3
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ACYCRIPACLAGERRYGTCFYRRRVWAFCC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action:
hBD3 exhibits potent antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and viruses. Its mechanism primarily involves disrupting microbial membranes due to its cationic nature and hydrophobic regions, leading to cell lysis.
Research Findings:
- In vitro Studies: hBD3 has been shown to have significant activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. It operates through a salt-independent mechanism that enhances its effectiveness in various environments .
- Clinical Relevance: In a study examining the role of hBD3 in respiratory infections, it was found that hBD3 enhances neutrophil uptake of influenza A virus (IAV) and bacteria, demonstrating its role in enhancing innate immune responses .
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 1.5 μg/mL |
| Gram-negative | Escherichia coli | 2.0 μg/mL |
| Fungal | Candida albicans | 0.5 μg/mL |
Immunomodulatory Effects
Influence on Neutrophil Function:
hBD3 not only acts as an antimicrobial agent but also modulates neutrophil functions. It has been shown to prolong neutrophil lifespan by suppressing apoptosis through interactions with specific receptors such as CCR6 . This effect can enhance host defense mechanisms during infections.
Case Study:
In a controlled study involving human neutrophils, hBD3 was found to inhibit mitochondrial membrane potential changes and caspase-3 activity, crucial factors in the apoptotic process. This suggests that hBD3 can effectively extend the functional lifespan of neutrophils during inflammatory responses .
Role in Chronic Diseases
Atherosclerosis:
Recent research indicates that levels of human neutrophil peptides (HNP1-3), which include hBD3, are associated with the severity of coronary artery disease (CAD). Elevated HNP levels correlate with increased platelet activation and myocardial necrosis, suggesting a potential role in cardiovascular pathology .
Endometriosis:
Studies have also highlighted elevated levels of HNP1-3 in the peritoneal fluid of endometriosis patients compared to controls. This indicates a possible involvement in inflammatory processes associated with this condition .
Therapeutic Potential
Given its dual role as an antimicrobial and immunomodulatory agent, hBD3 presents promising avenues for therapeutic development:
- Antimicrobial Therapies: As antibiotic resistance becomes more prevalent, hBD3 could serve as a template for designing new antimicrobial agents.
- Immunotherapy: Its ability to modulate immune responses opens possibilities for using hBD3 in treatments for chronic inflammatory diseases or conditions characterized by impaired immune function.
Comparison with Similar Compounds
Table 1: Structural and Genetic Features of Human α-Defensins
| Feature | HNP-1 (DEFA1) | HNP-2 (DEFA1B) | HNP-3 (DEFA3) |
|---|---|---|---|
| Gene Location | 8p23.1 | 8p23.1 | 8p23.1 |
| Amino Acid Length | 30 residues | 29 residues | 30 residues |
| Key Residue | Ile16 | Missing N-terminal Ala | Val16 |
| Molecular Weight | ~3.4 kDa (monomer) | ~3.4 kDa (monomer) | ~3.4 kDa (monomer) |
| Disulfide Bonds | 3 conserved bonds | 3 conserved bonds | 3 conserved bonds |
| Expression Site | Neutrophil granules | Neutrophil granules | Neutrophil granules |
HNP-1, HNP-2, and HNP-3 share >90% sequence homology and are products of gene duplication. HNP-2 lacks the N-terminal alanine found in HNP-1 and HNP-3, while HNP-3 is distinguished by a valine residue at position 16 . All three peptides form a conserved β-sheet structure stabilized by three disulfide bonds, critical for their antimicrobial activity .
Functional Comparison
Table 2: Functional Roles of Human α-Defensins
While all three defensins exhibit overlapping antimicrobial functions, HNP-3 is uniquely associated with lipid dysregulation in sialolithiasis and serves as a biomarker for immunotherapy efficacy in NSCLC . MALDI mass spectrometry imaging (MSI) and immunohistochemistry (IHC) studies reveal that co-expression of HNP-1, HNP-2, and HNP-3 in pretreatment biopsies predicts immunotherapy response with 78% sensitivity (7/9 responders) vs. 12.5% in non-responders (2/16) .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing neutrophil defensin 3 is solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of the peptide chain on a solid resin support.
- Chemistry Used : Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries have been employed, with a preference for Fmoc due to milder deprotection conditions and higher purity yields.
- Resin Selection : Wang resin or similar solid supports are commonly used, providing a stable anchor for the growing peptide chain.
- Coupling and Deprotection : Amino acids are coupled sequentially using activated esters or anhydrides, with double acylation steps to ensure completeness. Fmoc groups are removed with piperidine solutions between couplings.
- Scale : Synthesis typically occurs on a 0.1 mmol scale for research-grade peptides.
Example from β-defensin 3 synthesis (a structurally related defensin) demonstrates the use of Fmoc chemistry on an automated peptide synthesizer, with the first amino acid attached via symmetric anhydride method and coupling monitored by Fmoc deprotection efficiency.
Peptide Cleavage and Purification
After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed.
- Cleavage Cocktail : A mixture of trifluoroacetic acid (TFA), anisole, and cresol (typically in a 1:0.1:0.1 volume ratio) is used to cleave the peptide and remove protecting groups.
- Precipitation : The crude peptide is precipitated in cold diethyl ether to remove scavengers and byproducts.
- Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify the peptide to homogeneity.
- Verification : Molecular weight and purity are confirmed by mass spectrometry techniques such as MALDI-TOF or electrospray ionization (ESI-MS).
Oxidative Folding and Disulfide Bond Formation
This compound contains three disulfide bonds critical for its proper tertiary structure and function.
- Reduction : Initially, the peptide is synthesized in a fully reduced linear form.
- Folding Conditions : The reduced peptide is diluted rapidly into a folding buffer containing:
- 0.1 M sodium bicarbonate (NaHCO3)
- 1 M guanidine hydrochloride (GuHCl)
- 3 mM cysteine and 0.3 mM cystine as redox agents
- pH adjusted to approximately 8.1
- Folding Process : The reaction is carried out at room temperature overnight with gentle stirring in a sealed vial.
- Outcome : This process promotes the formation of native disulfide bridges, stabilizing the peptide's tertiary structure.
Alternative Peptide Variants and Modifications
Research on defensins, including this compound, has explored variants to understand structure-activity relationships:
- Disulfide Bond Variants : Peptides with native, non-native, or absent disulfide linkages (e.g., cysteine replaced by α-aminobutyric acid) have been synthesized to study the role of disulfide bonds in antimicrobial activity.
- Truncated Peptides : Shorter linear peptides corresponding to specific regions of the full-length defensin have been prepared to identify minimal active sequences.
- Cyclic vs. Linear Forms : Both cyclic (disulfide-bridged) and linear forms are synthesized to compare stability and activity.
Analytical Characterization Techniques
To confirm the identity, purity, and correct folding of this compound, several analytical methods are employed:
| Technique | Purpose | Notes |
|---|---|---|
| RP-HPLC | Purification and purity assessment | Separates peptides based on hydrophobicity |
| MALDI-TOF / ESI-MS | Molecular weight confirmation | Confirms peptide mass and verifies synthesis accuracy |
| Circular Dichroism (CD) | Secondary structure analysis | Detects β-sheet content and folding status |
| Fluorescence Spectroscopy | Peptide aggregation and lipid interaction | Monitors tryptophan environment shifts indicating binding or aggregation |
| Solid-State NMR | High-resolution structural determination | Provides detailed information on peptide conformation and membrane interaction |
Summary Table of Preparation Steps for this compound
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Peptide Chain Assembly | Automated SPPS using Fmoc chemistry on Wang resin | Fmoc-protected amino acids, activators | Linear peptide chain assembled |
| 2. Cleavage & Deprotection | Acid cleavage with TFA:anisole:cresol; precipitation in cold ether | TFA cocktail, cold ether | Crude peptide obtained |
| 3. Purification | RP-HPLC purification | Reverse-phase column, gradient elution | Homogeneous peptide fraction |
| 4. Oxidative Folding | Dilution into folding buffer with redox agents (cysteine/cystine) at pH ~8.1, room temp overnight | 0.1 M NaHCO3, 1 M GuHCl, 3 mM cysteine, 0.3 mM cystine | Correct disulfide bond formation, folded peptide |
| 5. Characterization | Mass spectrometry, CD, fluorescence, NMR | Various analytical instruments | Confirmation of structure and purity |
Research Findings on Preparation Impact
- The presence and correct pairing of disulfide bonds are critical for the stability and antimicrobial activity of this compound.
- Linear peptides without disulfide bonds can retain some antimicrobial activity but generally show reduced stability and potency.
- Oxidative folding conditions greatly influence the yield of correctly folded peptide; the use of redox buffers with cysteine/cystine is effective for native disulfide formation.
- Peptides synthesized with modified cysteine residues (e.g., α-aminobutyric acid substitutions) help delineate the role of disulfide bonds in structure-function relationships.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
